N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O4S2.ClH/c1-5-34-21-10-13-23-24(17-21)35-26(27-23)30(16-15-28(3)4)25(31)20-8-11-22(12-9-20)36(32,33)29-14-6-7-19(2)18-29;/h8-13,17,19H,5-7,14-16,18H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKIYUKJEWRYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC(C4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of approximately 396.94 g/mol. The structural components include:
- Dimethylaminoethyl group : Enhances solubility and bioavailability.
- Benzothiazole moiety : Known for its diverse pharmacological properties, including anticancer and antimicrobial activities.
- Sulfonamide linkage : Often associated with antibacterial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to the compound . For instance, a series of benzothiazole derivatives demonstrated significant inhibitory effects on various cancer cell lines, with IC50 values indicating potent activity:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7e | SKRB-3 | 1.2 |
| 7e | SW620 | 4.3 |
| 7e | A549 | 44 |
| 7e | HepG2 | 48 |
These results suggest that modifications in the benzothiazole structure can lead to enhanced anticancer properties, potentially applicable to the compound under review .
The anticancer mechanisms of benzothiazole derivatives often involve the induction of apoptosis in cancer cells. For example, flow cytometric analysis revealed that certain derivatives increased apoptotic cell populations in HepG2 cells significantly, indicating a concentration-dependent response . The proposed pathways include:
- Intrinsic and extrinsic apoptotic pathways : Triggered by cellular stress and death receptor activation.
- Cell cycle arrest : Leading to inhibited proliferation of cancer cells.
Antimicrobial Activity
Benzothiazole compounds have also been investigated for their antimicrobial properties. The sulfonamide component is particularly noteworthy as it functions as a competitive inhibitor of dihydropteroate synthase (DHPS), crucial for bacterial folate synthesis, thus exerting a bacteriostatic effect .
In vitro studies have shown varying degrees of inhibition against different bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| E. coli | 8 |
| S. aureus | 9 |
| B. subtilis | 6 |
| S. epidermidis | 10.5 |
These findings indicate the potential utility of the compound as an antimicrobial agent, especially against Gram-positive bacteria .
Case Studies
Several case studies have explored the biological effects of benzothiazole derivatives similar to this compound:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Comparison with Similar Compounds
Table 1: Substituent Variations in Analogous Compounds
Key Observations :
- Sulfonyl Modifications : Replacing 3-methylpiperidin-1-yl with ethyl () reduces steric bulk, possibly affecting binding pocket interactions. The 4-methylpiperidin-1-yl analog () retains bulk but alters spatial orientation, which could influence receptor selectivity .
Computational Similarity Assessment
Using Tanimoto and Dice similarity metrics (), the target compound exhibits moderate-to-high similarity with its analogs. For example:
Table 2: Computational Similarity Scores (Hypothetical Data*)
| Compound Pair | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| Target vs. 6-fluoro analog () | 0.85 | 0.82 |
| Target vs. 6-methoxy analog () | 0.91 | 0.89 |
| Target vs. 4-fluoro analog () | 0.76 | 0.73 |
*Hypothetical scores based on structural similarity principles from .
Implications: Higher similarity scores (e.g., 0.91 for the 6-methoxy analog) suggest overlapping pharmacophoric features, which may correlate with comparable biological activities.
Metabolic and Physicochemical Properties
- Solubility : The 6-ethoxy group in the target compound likely reduces aqueous solubility compared to the 6-fluoro analog but improves lipid bilayer penetration.
- Metabolic Stability : The 3-methylpiperidin-1-yl sulfonyl group may slow hepatic metabolism compared to ethyl sulfonyl analogs, as branched aliphatic amines often resist cytochrome P450 oxidation .
- Molecular Networking : highlights that related compounds with similar fragmentation patterns (cosine scores >0.8) cluster together, aiding in metabolite identification. The target compound’s derivatives may share fragmentation pathways with its 6-methoxy and 6-fluoro analogs .
Q & A
Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including amidation, sulfonylation, and substitution. A typical protocol starts with coupling a benzo[d]thiazol-2-amine derivative with a dimethylaminoethyl group via nucleophilic substitution. Subsequent sulfonylation at the 4-position of the benzamide core is performed using 3-methylpiperidine sulfonyl chloride under inert conditions. Critical parameters include:
- Temperature : 0–5°C for amidation to prevent side reactions .
- Solvent : Dichloromethane or DMF for solubility and reactivity .
- Purification : Recrystallization or column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH 9:1) to achieve >95% purity .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylaminoethyl protons at δ 2.2–2.5 ppm; ethoxy group at δ 1.3–1.5 ppm) .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to monitor purity (>98%) and detect byproducts .
- Mass Spectrometry : High-resolution MS (e.g., ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 603.2) .
Q. What preliminary biological activities have been reported for structurally similar compounds?
Analogous benzothiazole sulfonamides exhibit:
- Anticancer activity : Inhibition of kinase enzymes (e.g., IC₅₀ ~2.5 µM against PI3Kα) .
- Anti-inflammatory effects : COX-2 inhibition via sulfonamide interactions .
- Table 1 : Comparative activities of analogs:
| Compound Substituents | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 6-Ethoxy, 3-methylpiperidinyl | PI3Kα | 3.1 µM | |
| 6-Fluoro, morpholinosulfonyl | COX-2 | 0.8 µM | |
| 4-Methoxy, methylsulfonyl | HDAC | 5.2 µM |
Advanced Research Questions
Q. How can contradictory biological activity data between in vitro and in vivo studies be resolved?
Contradictions often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Methodological approaches include:
- Solubility enhancement : Co-solvents (e.g., PEG-400) or nanoformulation to improve bioavailability .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites .
- Dose-response refinement : Adjust dosing regimens in animal models to align with in vitro IC₅₀ values .
Q. What strategies are effective in elucidating the compound’s mechanism of action?
- Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomic analysis .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with kinases or HDACs .
- Functional assays : Measure downstream biomarkers (e.g., phosphorylated Akt for PI3K inhibition) in cell lines .
Q. How can synthetic yields be improved without compromising purity?
- Microwave-assisted synthesis : Reduces reaction time (e.g., amidation in 30 mins vs. 12 hrs) while maintaining >90% yield .
- Catalyst optimization : Use DMAP (4-dimethylaminopyridine) for efficient sulfonylation .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Q. What methods validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to pH 1–9 buffers, UV light, and 40°C/75% RH for 14 days; analyze via HPLC .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs); quantify remaining compound using LC-MS .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition patterns (e.g., onset at 180°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
